An In-Depth Technical Guide to Azido-PEG3-Br: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Azido-PEG3-Br: A Heterobifunctional Linker for Advanced Bioconjugation
Abstract
This technical guide provides a comprehensive overview of 1-Azido-11-bromo-3,6,9-trioxaundecane, commonly known as Azido-PEG3-Br. As a heterobifunctional linker, this reagent is of significant interest to researchers in drug development, chemical biology, and materials science. Its unique architecture, featuring a terminal azide, a flexible tri-polyethylene glycol (PEG3) spacer, and a terminal bromide, enables the sequential and orthogonal conjugation of diverse molecular entities. This document details its chemical structure, physicochemical properties, core functionalities, and provides a validated experimental workflow for its application in creating stable bioconjugates, such as those used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Chemical Identity and Structure
Azido-PEG3-Br is a linear molecule featuring three distinct chemical motifs. The terminal azide (N₃) group serves as a reactive handle for bioorthogonal "click chemistry" reactions. The bromide (Br) atom is an excellent leaving group, facilitating covalent bond formation through nucleophilic substitution. These two reactive ends are separated by a hydrophilic 3-unit polyethylene glycol spacer, which enhances aqueous solubility and provides spatial separation between conjugated molecules.[1][2][3]
Figure 1: Chemical Structure of 1-Azido-11-bromo-3,6,9-trioxaundecane

| Identifier | Value |
| IUPAC Name | 1-Azido-11-bromo-3,6,9-trioxaundecane |
| Common Name | Azido-PEG3-Bromide; Bromo-PEG3-azide |
| CAS Number | 1446282-43-4 |
| Molecular Formula | C₈H₁₆BrN₃O₃ |
| Molecular Weight | 298.13 g/mol |
Physicochemical and Safety Properties
The physical properties of Azido-PEG3-Br make it amenable to a variety of standard laboratory conditions. The PEG linker confers hydrophilicity, increasing its solubility in aqueous media and many organic solvents.[1] For safety, standard laboratory precautions should be observed, including the use of personal protective equipment.[4]
| Property | Description | Source |
| Appearance | Colorless to yellow clear liquid | [5] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [1][6] |
| Stability | Stable under standard ambient conditions (room temperature). | |
| Storage | Store at -20°C for long-term use. Can be shipped at ambient temperature. | [7][8] |
| Reactivity | The azide group reacts with alkynes, BCN, or DBCO. The bromide is a leaving group for nucleophilic substitution. | [1][9] |
| Hazards | Combustible liquid. May cause skin and eye irritation. | [4] |
Core Functionality and Reaction Mechanisms
The utility of Azido-PEG3-Br stems from the orthogonal reactivity of its two terminal functional groups. This allows for a controlled, stepwise approach to conjugation.
The Azide Group: A Gateway for Click Chemistry
The azide moiety is a cornerstone of bioorthogonal chemistry. It does not react with most functional groups found in biological systems, ensuring high specificity.[10] Its primary reactions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and popular "click" reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[9][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., live-cell imaging), the azide can react with a strained cyclooctyne, such as DBCO or BCN, without the need for a metal catalyst.[9][12]
The Bromo Group: An Efficient Alkylation Agent
The bromide atom serves as an excellent leaving group in Sₙ2 nucleophilic substitution reactions. This allows for the covalent attachment of the linker to molecules containing nucleophilic functional groups, such as:
-
Thiols (-SH): Cysteine residues in proteins can be readily alkylated.
-
Amines (-NH₂): Lysine residues or other primary/secondary amines can be targeted.
-
Hydroxyls (-OH): Alcohols and phenols can also serve as nucleophiles, though they are generally less reactive than thiols or amines.
The bromide is a very good leaving group for these nucleophilic substitution reactions.[1]
The PEG3 Spacer: More Than Just a Linker
The tri-ethylene glycol spacer is not merely a passive connector. It imparts several beneficial properties to the linker and the final conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the linker and often that of the final conjugate, which is critical when working with hydrophobic small molecules.[2]
-
Flexibility and Reduced Steric Hindrance: The length and flexibility of the PEG chain provide spatial separation between the two conjugated partners, minimizing potential steric clashes that could interfere with their biological function.
-
Biocompatibility: PEGylation is a well-established strategy to reduce the immunogenicity and improve the pharmacokinetic profile of therapeutic molecules.[3]
Application Workflow: Synthesis of a PROTAC-like Conjugate
This section outlines a representative two-step protocol for using Azido-PEG3-Br to link a target-binding protein (Protein-A) containing a reactive cysteine to a small molecule (Molecule-B) functionalized with a terminal alkyne.
Experimental Protocol
Step 1: Conjugation of Azido-PEG3-Br to Protein-A via Thiol Alkylation
-
Objective: To attach the linker to the protein via the bromide end.
-
Materials:
-
Protein-A with an accessible free sulfhydryl group (-SH)
-
Azido-PEG3-Br
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification: Size-Exclusion Chromatography (SEC) column
-
-
Procedure:
-
Protein Preparation: Dissolve Protein-A in the Reaction Buffer to a concentration of 2-5 mg/mL. If the protein's cysteines are disulfide-bonded, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into fresh, degassed Reaction Buffer using an SEC desalting column.
-
Linker Addition: Immediately add a 10- to 20-fold molar excess of Azido-PEG3-Br (dissolved in a minimal amount of DMSO or DMF) to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove unreacted Azido-PEG3-Br by SEC. The resulting product is the azide-functionalized protein (Protein-A-N₃).
-
Step 2: Conjugation of Azide-Functionalized Protein to Alkyne-Molecule-B via CuAAC
-
Objective: To "click" the alkyne-containing small molecule onto the azide-functionalized protein.
-
Materials:
-
Protein-A-N₃ (from Step 1)
-
Alkyne-functionalized Molecule-B
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM)[11]
-
Reducing Agent: Sodium Ascorbate solution (e.g., 300 mM, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
-
-
Procedure:
-
Prepare Reagents: In an Eppendorf tube, combine the Protein-A-N₃ solution with a 5- to 10-fold molar excess of Alkyne-Molecule-B.
-
Add Catalyst Premix: Add the THPTA ligand solution to the tube, followed by the CuSO₄ solution. Vortex briefly to mix. This pre-complexes the copper to maintain its catalytic activity.[11]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature. Reaction progress can be monitored by SDS-PAGE or HPLC.
-
Purification: Purify the final conjugate (Protein-A-Linker-Molecule-B) from excess reagents and catalyst using SEC or dialysis.
-
Workflow Visualization
The following diagram illustrates the sequential conjugation process described above.
Sources
- 1. Bromo-PEG3-azide, 1446282-43-4 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. purepeg.com [purepeg.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 11-Azido-3,6,9-trioxaundecanol | 86770-67-4 | TCI EUROPE N.V. [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. tcichemicals.com [tcichemicals.com]
